LecA, also known as PA-IL, is a soluble galactose-binding lectin derived from the bacterium Pseudomonas aeruginosa. This lectin is classified under the Pfam family PF07828 and exhibits a strong specificity for α-galactose, which is commonly found on glycosphingolipids of the globoside family. LecA plays a crucial role in bacterial adhesion to host cells and has been implicated in the internalization of bacteria, contributing to the pathogenicity of Pseudomonas aeruginosa infections .
LecA is produced by Pseudomonas aeruginosa, an opportunistic pathogen known for its role in various infections, particularly in immunocompromised individuals. The lectin is a tetrameric protein composed of four subunits, each approximately 12.75 kDa in size, leading to a total molecular weight of about 51 kDa . The gene encoding LecA, referred to as lecA, has been sequenced and characterized, revealing its monocistronic organization with a transcriptional start site located upstream of the coding region .
The synthesis of LecA involves recombinant DNA technology. The gene encoding LecA is cloned into an expression vector, such as pET25b, to create a recombinant plasmid known as pET25b-PAIL. This plasmid is then transformed into competent Escherichia coli cells for protein expression. The transformation process typically includes heat shock and recovery steps to facilitate the uptake of the plasmid by the bacterial cells .
LecA has been structurally characterized through X-ray crystallography, revealing its tetrameric arrangement and binding sites for α-galactose. The first structure was reported in 2003, showcasing how aromatic groups on sugar anomeric positions enhance binding affinity through CH-π interactions with histidine residues in the lectin .
LecA participates in various biochemical interactions primarily through its carbohydrate-binding domain. It specifically binds to galactosyl residues on glycoproteins and glycolipids on host epithelial cells, facilitating bacterial adhesion and subsequent infection processes.
The binding interactions can be characterized using techniques such as surface plasmon resonance and isothermal titration calorimetry, which provide insights into binding kinetics and affinities of potential inhibitors targeting LecA .
LecA's mechanism of action involves binding to specific carbohydrate moieties on host cells, which promotes bacterial adhesion and internalization. This interaction can lead to cytotoxic effects on respiratory epithelial cells, contributing to the virulence of Pseudomonas aeruginosa infections . The regulation of LecA production is influenced by quorum sensing mechanisms within bacterial populations, indicating a sophisticated level of control over virulence factor expression based on cell density .
Relevant data from studies indicate that modifications in sugar structure can significantly alter binding affinities and interaction dynamics with LecA .
LecA has significant scientific applications, particularly in understanding bacterial pathogenesis and developing therapeutic strategies against Pseudomonas aeruginosa infections. Research into high-affinity inhibitors targeting LecA has shown promise as a novel approach to combat infections without relying on traditional antibiotics. This includes the development of multivalent glycoside inhibitors that could disrupt LecA-mediated adhesion processes . Additionally, LecA's role in biofilm formation makes it an attractive target for drug development aimed at preventing chronic infections associated with biofilm-producing bacteria .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0